2-(2-Ethoxy-4-formylphenoxy)propanoic acid
Overview
Description
2-(2-Ethoxy-4-formylphenoxy)propanoic acid is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of an ethoxy group, a formyl group, and a propanoic acid moiety attached to a phenoxy ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid typically involves the reaction of 2-ethoxyphenol with a suitable formylating agent to introduce the formyl group at the 4-position of the phenol ring. This is followed by the esterification of the resulting compound with a propanoic acid derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxy-4-formylphenoxy)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-(2-Ethoxy-4-carboxyphenoxy)propanoic acid, while reduction yields 2-(2-Ethoxy-4-hydroxyphenoxy)propanoic acid .
Scientific Research Applications
2-(2-Ethoxy-4-formylphenoxy)propanoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxy-4-formylphenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and propanoic acid groups may also contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Ethoxyphenoxy)propanoic acid
- 2-(4-Formylphenoxy)propanoic acid
- 2-(2-Methoxy-4-formylphenoxy)propanoic acid
Uniqueness
2-(2-Ethoxy-4-formylphenoxy)propanoic acid is unique due to the presence of both ethoxy and formyl groups on the phenoxy ring, which imparts distinct chemical and biological properties.
Biological Activity
2-(2-Ethoxy-4-formylphenoxy)propanoic acid is a compound of interest due to its unique structural features and potential biological activities. With the molecular formula C12H14O5 and a molecular weight of 238.24 g/mol, this compound contains an ethoxy group and a formylphenoxy moiety, which may contribute to its interactions with biological systems. This article explores the biological activities of this compound, focusing on its anti-inflammatory properties, potential mechanisms of action, and implications for drug development.
- Molecular Formula : C12H14O5
- Molecular Weight : 238.24 g/mol
- Topological Polar Surface Area : 72.8 Ų
- Rotatable Bonds : 6
- Hydrogen Bond Donors : 1
- Hydrogen Bond Acceptors : 5
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Interaction studies indicate that it could bind to enzymes or receptors involved in inflammatory pathways, although specific mechanisms remain to be elucidated. The potential for this compound to modulate biochemical pathways related to inflammation highlights its relevance in therapeutic applications.
While the exact mechanism of action is not fully understood, the compound's structure suggests it may interact with various biological targets. The presence of functional groups such as the ethoxy and formyl moieties could facilitate interactions with cellular receptors or enzymes that play roles in inflammatory responses. Further research is necessary to clarify these interactions and their implications for drug design.
Synthetic Versatility
The synthesis of this compound involves several steps that allow for modifications enhancing its properties. This synthetic versatility is crucial for developing derivatives with improved biological activity or selectivity towards specific targets.
Future Directions
Given the preliminary findings regarding the biological activity of this compound, future research should focus on:
- Detailed Mechanistic Studies : Investigating how this compound interacts with specific biological targets.
- In Vivo Studies : Assessing the efficacy and safety profile of this compound in animal models.
- Derivatives Development : Synthesizing analogs to explore structure-activity relationships.
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-16-11-6-9(7-13)4-5-10(11)17-8(2)12(14)15/h4-8H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWDGIFPMCHJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397679 | |
Record name | 2-(2-ethoxy-4-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51264-80-3 | |
Record name | 2-(2-ethoxy-4-formylphenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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